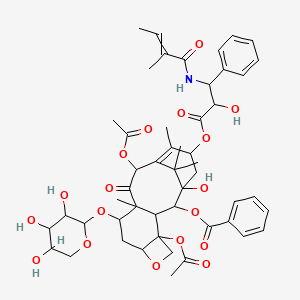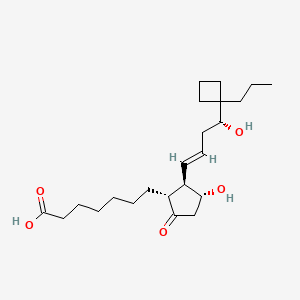
4-(But-3-yn-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-yn-1-yl)pyridine is a chemical compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol It is a pyridine derivative characterized by the presence of a but-3-yn-1-yl group attached to the fourth position of the pyridine ring
Méthodes De Préparation
The synthesis of 4-(But-3-yn-1-yl)pyridine typically involves the Sonogashira cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an alkyne . The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods for this compound are not extensively documented, but the Sonogashira cross-coupling reaction remains a common approach due to its efficiency and selectivity .
Analyse Des Réactions Chimiques
4-(But-3-yn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(But-3-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(But-3-yn-1-yl)pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects are likely mediated through interactions with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
4-(But-3-yn-1-yl)pyridine can be compared with other pyridine derivatives such as 3-[(1E)-1-Buten-3-yn-1-yl]pyridine . While both compounds share a similar pyridine core, the position and nature of the substituents can significantly influence their chemical properties and reactivity. The unique but-3-yn-1-yl group in this compound imparts distinct characteristics that differentiate it from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of research Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry
Propriétés
IUPAC Name |
4-but-3-ynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWXCOLGKAUTAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313102 |
Source


|
| Record name | 4-(3-Butyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-64-8 |
Source


|
| Record name | 4-(3-Butyn-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Butyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)
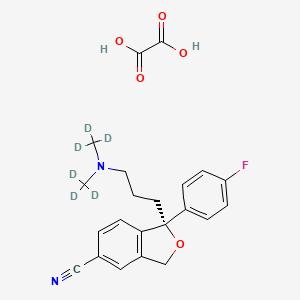

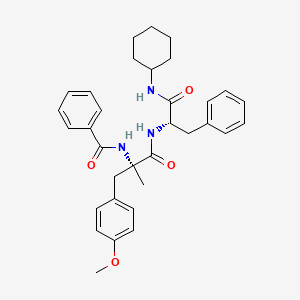
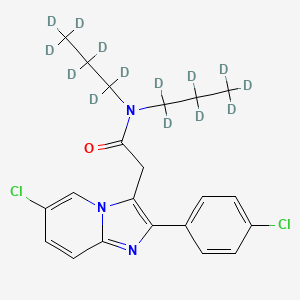

![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
